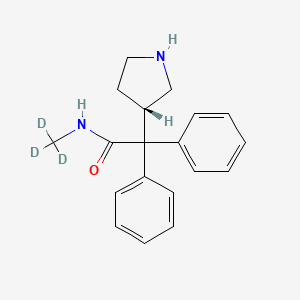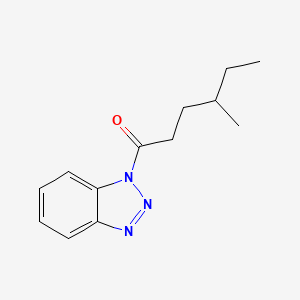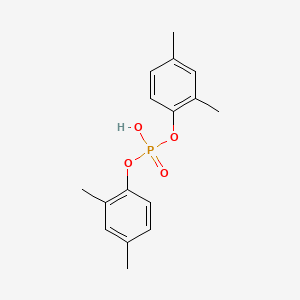
bis(2,4-dimethylphenyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dimethylphenyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2,4-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a catalyst. The reaction proceeds as follows:
Reaction of 2,4-dimethylphenol with POCl₃: This step forms an intermediate, 2,4-dimethylphenyl phosphorodichloridate.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing an appropriate catalyst to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-dimethylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,4-dimethylphenyl) phosphate.
Reduction: Reduction reactions can convert it back to its phenol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Bis(2,4-dimethylphenyl) phosphate: From oxidation.
2,4-Dimethylphenol: From reduction.
Substituted Phenyl Phosphates: From substitution reactions.
Applications De Recherche Scientifique
Bis(2,4-dimethylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2,4-dimethylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Another organophosphorus compound with similar applications.
Bis(4-nitrophenyl) hydrogen phosphate: Known for its use in DNA interaction studies.
Uniqueness
Bis(2,4-dimethylphenyl) hydrogen phosphate is unique due to its specific phenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H19O4P |
|---|---|
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
bis(2,4-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18) |
Clé InChI |
WZXFATKFKFBBKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


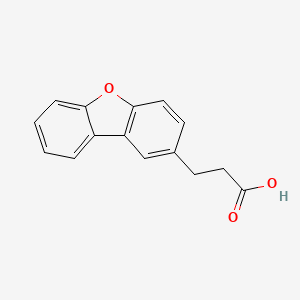
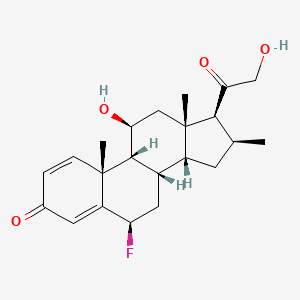
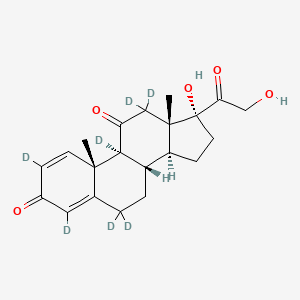
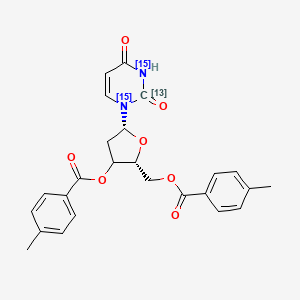
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
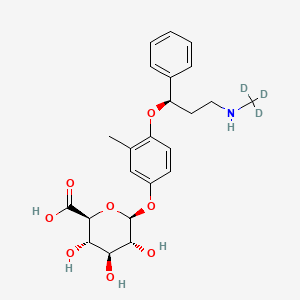
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)


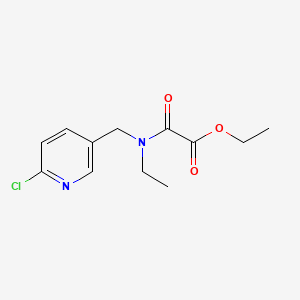
![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)
